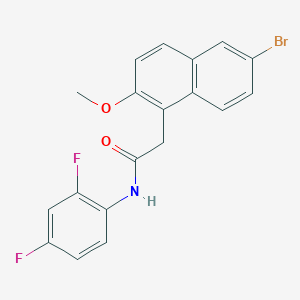

![molecular formula C20H19N3O8S2 B5208326 N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B5208326.png)

N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide, commonly known as DNBS, is a chemical compound that has been widely used in scientific research for its ability to induce colitis in animal models. DNBS is a potent hapten that can trigger an immune response in the colon, leading to inflammation and tissue damage.

Mecanismo De Acción

The mechanism of action of DNBS involves the formation of covalent bonds between DNBS and proteins in the colon, leading to the formation of DNBS-protein conjugates. These conjugates are recognized by the immune system as foreign antigens, leading to the activation of T cells and the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interferon-γ (IFN-γ). The activation of T cells also leads to the recruitment of inflammatory cells such as neutrophils, macrophages, and eosinophils, which further exacerbate the inflammatory response.

Biochemical and Physiological Effects:

DNBS-induced colitis is associated with a number of biochemical and physiological effects, including increased production of reactive oxygen species (ROS), activation of nuclear factor kappa B (NF-κB), and upregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These effects contribute to the development of inflammation and tissue damage in the colon. DNBS-induced colitis is also associated with alterations in gut microbiota, which can further exacerbate the inflammatory response.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using DNBS in animal models is its ability to induce colitis that closely resembles human IBD. DNBS-induced colitis is characterized by chronic inflammation, tissue damage, and immune cell infiltration, which are all hallmarks of human IBD. Another advantage of using DNBS is its reproducibility and ease of use. However, there are also some limitations to using DNBS in lab experiments. For example, DNBS-induced colitis is a localized model of IBD that only affects the colon, whereas human IBD can affect multiple organs. Additionally, the use of DNBS in animal models may not fully reflect the complexity of human IBD, which involves genetic, environmental, and immunological factors.

Direcciones Futuras

There are several future directions for research on DNBS-induced colitis. One area of interest is the role of gut microbiota in the development of colitis. Recent studies have shown that alterations in gut microbiota can contribute to the pathogenesis of IBD. Another area of interest is the development of new therapeutic strategies for IBD. DNBS-induced colitis can be used as a model to test the efficacy of new drugs and therapies for IBD. Finally, there is a need for further research on the mechanism of action of DNBS and its effects on the immune system and gut microbiota. Understanding these mechanisms could lead to the development of new treatments for IBD.

In conclusion, DNBS is a potent hapten that has been widely used in scientific research to induce colitis in animal models. DNBS-induced colitis closely resembles human IBD and has helped researchers to better understand the pathogenesis of IBD and to develop new therapeutic strategies. DNBS-induced colitis is associated with a number of biochemical and physiological effects, including increased production of ROS, activation of NF-κB, and upregulation of COX-2 and iNOS. While there are some limitations to using DNBS in lab experiments, there are also several future directions for research on DNBS-induced colitis, including the role of gut microbiota and the development of new therapeutic strategies for IBD.

Métodos De Síntesis

DNBS can be synthesized by reacting 2,4-dinitrobenzenesulfonyl chloride with 4-aminobenzenesulfonamide in the presence of a base such as triethylamine. The resulting intermediate is then treated with 2,5-dimethoxyaniline to obtain DNBS. The purity of DNBS can be confirmed by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Aplicaciones Científicas De Investigación

DNBS has been widely used in scientific research to induce colitis in animal models. Colitis is a chronic inflammatory bowel disease (IBD) that affects millions of people worldwide. The use of DNBS in animal models has helped researchers to better understand the pathogenesis of colitis and to develop new therapeutic strategies for IBD. DNBS-induced colitis is characterized by infiltration of inflammatory cells, increased production of pro-inflammatory cytokines, and epithelial damage.

Propiedades

IUPAC Name |

N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O8S2/c1-30-15-9-12-19(31-2)17(13-15)22-32(26,27)16-10-7-14(8-11-16)21-33(28,29)20-6-4-3-5-18(20)23(24)25/h3-13,21-22H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZFWOXAWOAUJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl}-2-nitrobenzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![isopropyl 3-{[({4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B5208255.png)

![1-(5-chloro-2-methylphenyl)-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5208261.png)

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzoyl)piperazine oxalate](/img/structure/B5208274.png)

![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-thienylmethyl)benzamide](/img/structure/B5208280.png)

![N-(2-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5208288.png)

![N-[6-methyl-3-(4-morpholinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-furamide](/img/structure/B5208300.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}nicotinamide](/img/structure/B5208308.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B5208313.png)

![N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5208320.png)

![2-phenoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide](/img/structure/B5208341.png)

![N-(2-{[4-(aminosulfonyl)phenyl]amino}-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl)propanamide hydrobromide](/img/structure/B5208342.png)

![2-{2-[4-(4-butoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5208356.png)

![2-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5208361.png)